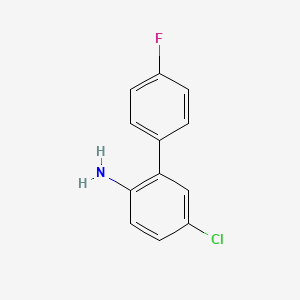

5-Chloro-4'-fluorobiphenyl-2-amine

Description

5-Chloro-4'-fluorobiphenyl-2-amine is a halogenated biphenyl derivative featuring a chlorine substituent at position 5 of the first phenyl ring and a fluorine at position 4' of the second phenyl ring. Its molecular formula is C₁₂H₉ClFN, with a molecular weight of 237.66 g/mol. The compound’s structure combines aromaticity with electron-withdrawing halogens, making it relevant in medicinal chemistry and materials science for applications such as drug intermediates or ligands in catalysis.

Properties

Molecular Formula |

C12H9ClFN |

|---|---|

Molecular Weight |

221.66 g/mol |

IUPAC Name |

4-chloro-2-(4-fluorophenyl)aniline |

InChI |

InChI=1S/C12H9ClFN/c13-9-3-6-12(15)11(7-9)8-1-4-10(14)5-2-8/h1-7H,15H2 |

InChI Key |

DCJWZLPHRSFAMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Biphenyl Derivatives

3',4'-Dichloro-5-fluorobiphenyl-2-amine

- Structure : Contains two chlorine atoms (positions 3' and 4') and one fluorine (position 5) on the biphenyl backbone.

- Molecular Formula : C₁₂H₈Cl₂FN.

- Key Differences :

- Additional chlorine substituents increase molecular weight (272.11 g/mol ) and lipophilicity compared to the target compound.

Pyridine Derivatives

5-Chloro-4-fluoropyridin-2-amine

- Structure : Pyridine core with chlorine (position 5), fluorine (position 4), and an amine group (position 2).

- Molecular Formula : C₅H₄ClFN₂.

- Key Differences :

- The pyridine ring introduces electronegative nitrogen, altering electronic distribution and solubility compared to biphenyl systems.

- Reduced steric bulk due to a smaller aromatic system .

5-Bromo-4-fluoropyridin-2-amine

- Structure : Similar to the above pyridine derivative but substitutes chlorine with bromine.

- Molecular Formula : C₅H₄BrFN₂.

- Key Differences :

Hypothesized Physicochemical Properties

| Compound Name | Core Structure | Molecular Weight (g/mol) | Halogen Substituents | Key Hypothesized Properties |

|---|---|---|---|---|

| 5-Chloro-4'-fluorobiphenyl-2-amine | Biphenyl | 237.66 | Cl (5), F (4') | Moderate polarity, potential for π-π stacking |

| 3',4'-Dichloro-5-fluorobiphenyl-2-amine | Biphenyl | 272.11 | Cl (3',4'), F (5) | High lipophilicity, strong halogen bonding |

| 5-Chloro-4-fluoropyridin-2-amine | Pyridine | 176.56 | Cl (5), F (4) | Enhanced solubility in polar solvents |

| 5-Bromo-4-fluoropyridin-2-amine | Pyridine | 221.46 | Br (5), F (4) | Higher reactivity in Suzuki-Miyaura couplings |

Research Findings and Limitations

- Cycloaddition Reactions: Evidence from methanocyclopentacycloundecene synthesis (e.g., 5-chloro-substituted derivatives undergoing dehydrogenation) suggests halogenated amines can participate in complex cycloadditions, though this is scaffold-dependent .

- Heterocyclic Systems : Oxadiazole- and thiophene-containing analogs (e.g., compounds in –5) highlight the versatility of halogenated amines in heterocycle synthesis, but direct comparisons to biphenyl systems remain unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.